![molecular formula C11H18ClNO2 B2708772 (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride CAS No. 2061996-57-2](/img/structure/B2708772.png)
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride
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Overview
Description
“(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2061996-57-2 . It has a molecular weight of 231.72 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO2.ClH/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3;/h5-7,11H,4,12H2,1-3H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 231.72 .Scientific Research Applications
Conformational Analyses and Structural Studies
Studies have explored the conformational analyses of related compounds, highlighting the importance of structural investigations in understanding the behavior of such chemicals under different environmental conditions. For instance, research on 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives revealed intricate details about their crystal structures, emphasizing hydrogen-bonded chains and rings as major features in the crystal packing of these compounds (Nitek et al., 2020).
Development of Novel Chiral Palladacycle
In the development of novel chiral compounds, research into asymmetric reactions has led to the synthesis of a new amine ligand, which, through a series of steps, resulted in enantiomerically pure palladacycles. These complexes were used in asymmetric hydrophosphination reactions, demonstrating the compound's utility in catalyzing specific stereoisomeric products (Yap et al., 2014).
Synthesis of Potential Antidepressant Agents
Research on substituted 3-amino-1,1-diaryl-2-propanols has explored the synthesis and evaluation of these compounds as potential antidepressant agents. This line of investigation shows the therapeutic potential of derivatives of "(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride" in drug development (Clark et al., 1979).
Hexadentate Ligands for Metal Ions
The synthesis of hexadentate N3O3 amine phenol ligands for Group 13 metal ions further illustrates the compound's utility in creating complex ligands for metal coordination. This research provides insight into the synthesis and characterization of these ligands, offering potential applications in materials science and coordination chemistry (Liu et al., 1993).
Analysis and Detection Techniques
A novel approach for the headspace solid-phase microextraction of phenol and chlorophenols from environmental samples demonstrates the application of amino-functionalized polymers in analytical chemistry. This study underscores the compound's relevance in developing new materials for the efficient analysis of environmental contaminants (Bagheri et al., 2008).
Safety and Hazards
properties
IUPAC Name |
(1S)-1-(3,5-dimethoxyphenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWSVJFSUQWPMZ-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)OC)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC(=C1)OC)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride |
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